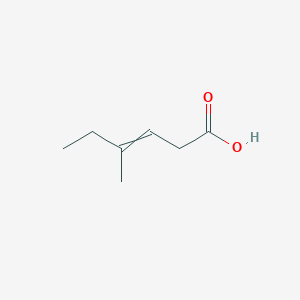
4-methylhex-3-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methylhex-3-enoic acid is an organic compound with the molecular formula C7H12O2. It is a colorless liquid with a distinct odor. This compound is known for its unique structure, which includes a double bond and a methyl group attached to a hexenoic acid backbone .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Methylhex-3-enoic acid is typically synthesized through chemical synthesis. One common method involves the reaction of 2-methyl-1,3-butadiene with sulfur dioxide, followed by acidification and dehydration steps to yield the target product . The reaction conditions often include controlled temperatures and the use of specific catalysts to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and equipment to produce the compound efficiently. Safety measures are crucial during production due to the potential irritant nature of the compound’s vapors .
Chemical Reactions Analysis
Types of Reactions
4-Methylhex-3-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the double bond to a single bond, forming saturated acids.
Substitution: The compound can participate in substitution reactions where the methyl group or the double bond is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogens for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions include ketones, aldehydes, saturated acids, and various substituted derivatives. These products have different applications in chemical synthesis and industrial processes .
Scientific Research Applications
4-Methylhex-3-enoic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with enzymes.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in drug development.
Industry: It is used in the production of fragrances, flavors, and other industrial chemicals.
Mechanism of Action
The mechanism by which 4-methylhex-3-enoic acid exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-methylhex-3-enoic acid include:
- 3-Hexenoic acid
- 4-Methylpentanoic acid
- 5-Methylhex-3-enoic acid
Uniqueness
This compound is unique due to its specific structure, which includes a double bond and a methyl group. This structure imparts distinct chemical properties and reactivity, making it valuable in various chemical and industrial applications .
Properties
Molecular Formula |
C7H12O2 |
|---|---|
Molecular Weight |
128.17 g/mol |
IUPAC Name |
4-methylhex-3-enoic acid |
InChI |
InChI=1S/C7H12O2/c1-3-6(2)4-5-7(8)9/h4H,3,5H2,1-2H3,(H,8,9) |
InChI Key |
VKWJULLMBKNPEC-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=CCC(=O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















